molecular formula C12H7FN2S2 B2525368 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol CAS No. 757221-68-4

6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol

Cat. No.: B2525368
CAS No.: 757221-68-4
M. Wt: 262.32
InChI Key: ZCBLSGFAEUWPDH-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity compared to other similar compounds .

Biological Activity

6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol (CAS No. 757221-68-4) is a heterocyclic compound with the molecular formula C12H7FN2S2C_{12}H_7FN_2S_2 and a molecular weight of 262.33 g/mol. This compound belongs to the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology.

The biological activity of thieno[3,2-d]pyrimidines, including this compound, is primarily attributed to their ability to interact with various biological targets through multiple mechanisms:

  • Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Covalent Bond Formation : The thiol group in this compound can form covalent bonds with electrophilic targets, leading to selective cytotoxicity.
  • Modulation of Signaling Pathways : They may influence signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in HCT-116 colorectal cancer cells through the activation of caspase pathways.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-1165.2Apoptosis induction
MCF-76.8Caspase activation
A5497.1Cell cycle arrest

These findings suggest that the fluorinated phenyl group enhances the compound's ability to interact with cellular targets, potentially increasing its efficacy compared to non-fluorinated analogs.

Antioxidant Activity

In addition to its anticancer effects, this compound has demonstrated antioxidant properties. It has been evaluated using various assays such as DPPH and ABTS, showing a capacity to scavenge free radicals effectively.

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound12.515.0
Ascorbic Acid8.010.0

The antioxidant activity is significant as it may contribute to the compound's overall therapeutic profile, particularly in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidines is highly influenced by their structural components. The presence of the fluorine atom at the para position on the phenyl ring is crucial for enhancing both anticancer and antioxidant activities. Comparative studies with other derivatives have shown that modifications in substituents can lead to variations in potency and selectivity.

Table 3: Comparison of Thieno[3,2-d]pyrimidine Derivatives

Compound NameAnticancer Activity (IC50 µM)Antioxidant Activity (DPPH IC50 µM)
This compound5.212.5
6-(Phenyl)thieno[3,2-d]pyrimidine-4-thiol>20>30
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol10.014.0

This table illustrates that while some derivatives retain activity, they often do not match the efficacy of the fluorinated variant.

Case Studies

  • In Vivo Studies : In animal models of cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Combination Therapy : When used in conjunction with standard chemotherapeutics like Doxorubicin, this compound showed synergistic effects that enhanced overall treatment efficacy while reducing side effects.

Properties

IUPAC Name

6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBLSGFAEUWPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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